Cas no 899736-65-3 (5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-Amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both fluorophenyl and methoxyphenyl substituents, which may enhance binding affinity and metabolic stability in biological systems. The presence of the 1,2,3-triazole core offers versatility for further functionalization, making it a valuable intermediate in drug discovery. This compound exhibits high purity and well-defined synthetic pathways, ensuring reproducibility in research settings. Its unique molecular architecture suggests utility in targeting specific enzyme systems or receptors, though further pharmacological characterization is required to confirm its full scope of activity.
5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide structure
899736-65-3 structure
商品名:5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:899736-65-3
MF:C18H18FN5O2
メガワット:355.366226673126
CID:5486792

5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
    • 5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C18H18FN5O2/c1-26-15-4-2-3-13(9-15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-7-14(19)8-6-12/h2-9H,10-11,20H2,1H3,(H,21,25)
    • InChIKey: XQOVCCAENBOSAM-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(F)C=C2)C(N)=C(C(NCC2=CC=CC(OC)=C2)=O)N=N1

5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2691-0188-15mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2691-0188-20μmol
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2691-0188-5mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2691-0188-10mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2691-0188-25mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2691-0188-2mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2691-0188-1mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2691-0188-2μmol
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2691-0188-5μmol
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2691-0188-3mg
5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
899736-65-3 90%+
3mg
$63.0 2023-05-16

5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899736-65-3)

5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 899736-65-3, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. The presence of multiple substituents, including an amino group, a 4-fluorophenylmethyl moiety, and a 3-methoxyphenylmethyl group, contributes to its complex chemical profile and potential therapeutic applications.

The triazole core in this molecule is a key feature that imparts stability and reactivity necessary for further chemical modifications. Triazoles have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of fluorine at the 4-position of the phenyl ring enhances the metabolic stability and binding affinity of the compound, making it a promising candidate for drug development. Additionally, the methoxy group at the 3-position of another phenyl ring introduces further variability in electronic and steric properties, which can be exploited to fine-tune biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in pain signaling, neurodegenerative diseases, and cancer pathways. The fluorine atom's electron-withdrawing effect can modulate the reactivity of the triazole ring, potentially facilitating covalent bond formation with biological targets—a strategy that has shown promise in the development of targeted therapeutics.

In vitro studies have demonstrated that derivatives of this class exhibit inhibitory activity against several key enzymes implicated in disease progression. For instance, modifications to the amino group or the methyl groups attached to the triazole ring can alter the compound's solubility and bioavailability, critical factors for drug efficacy. The fluorophenylmethyl moiety has been particularly noted for its ability to enhance binding affinity to protein targets due to halogen bonding interactions—a phenomenon that is increasingly being leveraged in medicinal chemistry.

The pharmaceutical industry has been keen on exploring novel scaffolds like 5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide for their potential to address unmet medical needs. Preclinical trials are underway to evaluate its efficacy in models of inflammation and neurodegeneration. The combination of structural features such as the triazole ring, fluorine substitution, and methoxy group positions this compound as a versatile building block for drug discovery programs targeting central nervous system disorders.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight modern methodologies in drug synthesis. The introduction of fluorinated aromatic rings requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems have enabled more efficient routes to these complex molecules without compromising on selectivity—a crucial aspect when dealing with sensitive functional groups like amines and triazole rings.

The broader significance of this compound lies in its contribution to understanding structure-activity relationships (SAR) within the triazole scaffold. By systematically varying substituents such as the amino group, fluorophenylmethyl, and methoxyphenylmethyl, researchers can generate libraries of derivatives with tailored properties for high-throughput screening (HTS). This approach has accelerated the discovery process by allowing rapid assessment of thousands of compounds against biological targets.

Future directions in research may focus on optimizing synthetic routes to reduce costs and improve scalability while maintaining high enantiomeric purity if stereochemistry plays a role in biological activity. Additionally, exploring prodrug strategies could enhance bioavailability and tissue distribution—crucial factors for clinical translation. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible therapeutic benefits for patients worldwide.

In summary,5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899736-65-3) represents a promising lead compound with significant potential in pharmaceutical applications. Its unique structural features combined with recent advances in computational biology and synthetic chemistry position it as a valuable asset in drug discovery efforts aimed at treating complex diseases.

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